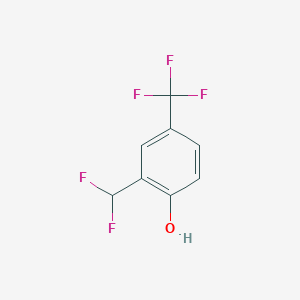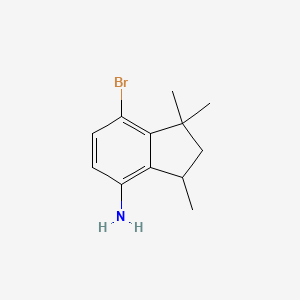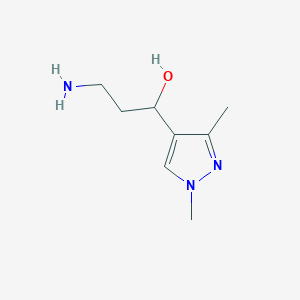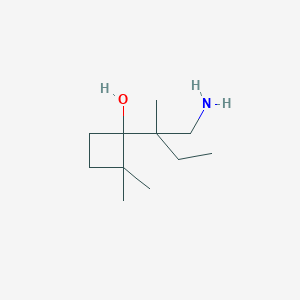
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol is a complex organic compound with a unique structure that includes a cyclobutane ring, an amino group, and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a cyclobutanone derivative followed by amination and subsequent reduction. The reaction conditions often require the use of strong bases, such as sodium hydride, and reducing agents like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium on carbon may be employed to facilitate hydrogenation steps, and high-pressure reactors may be used to handle the necessary conditions for cyclization and amination reactions.
化学反应分析
Types of Reactions
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products
The major products formed from these reactions include various ketones, carboxylic acids, and substituted amines, depending on the specific reagents and conditions used.
科学研究应用
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutane ring provides a rigid structure that can influence the compound’s binding affinity and specificity. Pathways involved may include neurotransmitter modulation and enzyme inhibition.
相似化合物的比较
Similar Compounds
- 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol
- (1-Amino-2-methylbutan-2-yl)(methyl)amine
- tert-Butyl [1-amino-1-(hydroxyimino)-2-methylbutan-2-yl]carbamate
Uniqueness
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol is unique due to its combination of a cyclobutane ring with multiple methyl groups and an amino group. This structure provides distinct steric and electronic properties that influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
1-(1-amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-5-10(4,8-12)11(13)7-6-9(11,2)3/h13H,5-8,12H2,1-4H3 |
InChI 键 |
CKXMYSWRMKGMCN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CN)C1(CCC1(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine](/img/structure/B13186872.png)

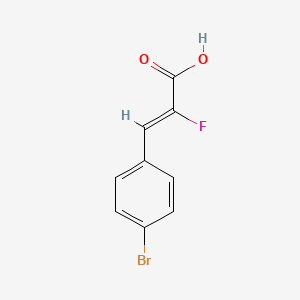
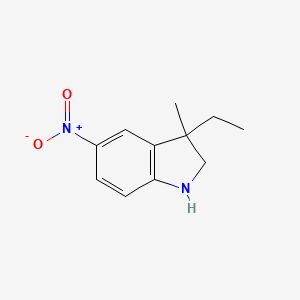
![(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13186901.png)
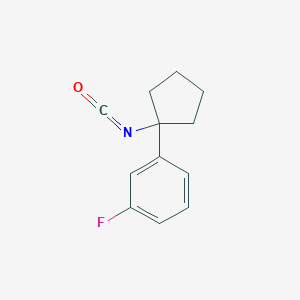
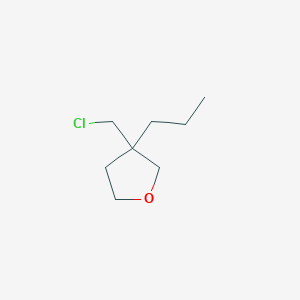
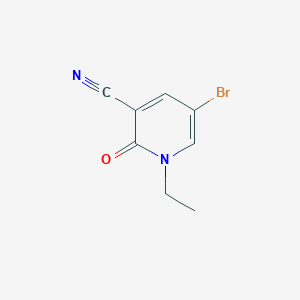
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
